molecular formula C12H13N5O3 B2786553 N-[(oxolan-2-yl)methyl]-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide CAS No. 1219914-56-3

N-[(oxolan-2-yl)methyl]-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide

Cat. No.: B2786553
CAS No.: 1219914-56-3
M. Wt: 275.268
InChI Key: ALCHRKGSZGHPMH-UHFFFAOYSA-N
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Description

N-[(oxolan-2-yl)methyl]-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

The synthesis of N-[(oxolan-2-yl)methyl]-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazine ring: Starting from a suitable precursor, the pyrazine ring is synthesized through cyclization reactions.

    Introduction of the oxadiazole ring: The oxadiazole ring is introduced via cyclization reactions involving appropriate reagents and conditions.

    Attachment of the tetrahydrofuran moiety: The tetrahydrofuran ring is attached through nucleophilic substitution reactions.

    Final coupling: The final step involves coupling the intermediate compounds to form the target molecule.

Industrial production methods may involve optimization of these steps to improve yield and scalability.

Chemical Reactions Analysis

N-[(oxolan-2-yl)methyl]-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the molecule, depending on the reagents and conditions used.

Major products formed from these reactions depend on the specific reaction conditions and reagents employed.

Scientific Research Applications

This compound has several scientific research applications, including:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and potential biological activity.

    Materials Science: The compound’s unique properties make it a candidate for use in the development of new materials with specific functionalities.

    Biological Research: It is used in various biological assays to study its effects on different biological systems.

    Industrial Applications: The compound’s stability and reactivity make it useful in various industrial processes.

Mechanism of Action

The mechanism of action of N-[(oxolan-2-yl)methyl]-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds include other pyrazine, oxadiazole, and tetrahydrofuran derivatives. Compared to these compounds, N-[(oxolan-2-yl)methyl]-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide is unique due to its combined structural features, which may confer distinct properties and applications. Some similar compounds include:

    Pyrazine derivatives: Compounds with similar pyrazine rings but different substituents.

    Oxadiazole derivatives: Compounds with oxadiazole rings and varying substituents.

    Tetrahydrofuran derivatives: Compounds with tetrahydrofuran rings and different functional groups.

These comparisons highlight the uniqueness of this compound and its potential for diverse applications.

Properties

IUPAC Name

N-(oxolan-2-ylmethyl)-3-pyrazin-2-yl-1,2,4-oxadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N5O3/c18-11(15-6-8-2-1-5-19-8)12-16-10(17-20-12)9-7-13-3-4-14-9/h3-4,7-8H,1-2,5-6H2,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALCHRKGSZGHPMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)C2=NC(=NO2)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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